N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
Description
Introduction to N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
Historical context of 1,2,4-oxadiazole chemistry
The historical development of 1,2,4-oxadiazole chemistry traces back to 1884 when Tiemann and Krüger first synthesized the 1,2,4-oxadiazole heterocycle, originally classified as azoxime or furo[ab1]diazole. This pioneering work established the foundation for what would become one of the most versatile heterocyclic frameworks in modern medicinal chemistry. The heterocycle remained relatively unexplored for nearly eight decades until photochemical rearrangement studies in the 1960s brought renewed attention to its potential applications.
The systematic investigation of 1,2,4-oxadiazole derivatives began in earnest during the early 1940s when biological activity studies first demonstrated their therapeutic potential. A major milestone occurred twenty years later with the introduction of Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, which was marketed as a cough suppressant. This breakthrough validated the pharmaceutical relevance of the 1,2,4-oxadiazole scaffold and paved the way for extensive research into its medicinal applications.
The subsequent forty years witnessed an explosion of interest in 1,2,4-oxadiazole derivatives, leading to the discovery of compounds exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. Modern research has demonstrated their inhibitory potency against critical enzymes such as Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, and cyclooxygenases, as well as their affinity to various receptor systems.
The bioisosteric equivalence of the 1,2,4-oxadiazole heterocycle with ester and amide moieties has proven particularly valuable in drug design, offering enhanced stability against hydrolysis while maintaining the ability to form specific interactions such as hydrogen bonding. This property has made 1,2,4-oxadiazoles an attractive alternative when instability of traditional functional groups poses challenges in pharmaceutical development.
Discovery and development of piperidine-oxadiazole conjugates
The development of piperidine-oxadiazole conjugates represents a strategic advancement in medicinal chemistry, leveraging the complementary pharmacological properties of both heterocyclic systems. Piperidine, a six-membered saturated nitrogen heterocycle, has long been recognized as a privileged scaffold in drug design due to its presence in numerous bioactive natural products and synthetic pharmaceuticals. The combination of piperidine with 1,2,4-oxadiazole creates hybrid molecules with enhanced biological profiles and improved pharmacokinetic properties.
Early research into piperidine-containing 1,2,4-oxadiazole derivatives focused on exploring structure-activity relationships and optimizing biological activity through systematic modification of substituents. Chinese researchers have made significant contributions to this field, developing seventeen novel 1,2,4-oxadiazole derivatives containing piperidine with unique chemical structures that demonstrated promising antifungal activities. These studies revealed important insights into the relationship between molecular structure and biological activity, particularly highlighting the influence of electron-withdrawing groups on pharmacological potency.
The synthetic methodologies for preparing piperidine-oxadiazole conjugates have evolved considerably, with modern approaches emphasizing efficiency and environmental sustainability. Room temperature synthesis methods have been developed that allow conversion of various organic compounds into 1,2,4-oxadiazoles under mild conditions, making these transformations more accessible for medicinal chemistry applications. These advances have facilitated the rapid generation of diverse compound libraries for biological screening and optimization studies.
Recent investigations have demonstrated the therapeutic potential of specific piperidine-oxadiazole conjugates in treating hepatocellular carcinoma, with compounds such as SL44 showing potent human caseinolytic protease P agonistic activity and significant antiproliferative effects. These findings have validated the approach of combining these two pharmacophores and have opened new avenues for therapeutic development in oncology and other disease areas.
Position in heterocyclic chemistry research
The position of this compound in contemporary heterocyclic chemistry research reflects the broader trend toward multitargeted therapeutic agents and hybrid pharmacophores. The compound exemplifies the modern medicinal chemistry approach of combining well-established bioactive scaffolds to create molecules with enhanced selectivity and efficacy profiles. This strategy has proven particularly valuable in addressing the increasing complexity of modern therapeutic targets and the need for compounds with improved resistance profiles.
The versatility of the 1,2,4-oxadiazole scaffold has made it a focal point for researchers developing novel therapeutic agents across multiple disease areas. The five-membered heterocyclic ring system offers unique bioisosteric properties and an unusually wide spectrum of biological activities, making it an ideal framework for drug development. The addition of the piperidine moiety further enhances these properties by providing additional sites for molecular interaction and optimization of pharmacokinetic parameters.
Current research efforts have focused on developing hybrid molecules that incorporate both 1,2,4-oxadiazole and piperidine functionalities to address specific therapeutic challenges. For example, recent studies have explored the use of such conjugates as multitargeted inhibitors for cancer treatment, combining epidermal growth factor receptor and BRAF V600E inhibitory activities in single molecules. Similarly, researchers have investigated their potential in treating Alzheimer's disease through dual inhibition of acetylcholinesterase and beta-secretase enzymes.
The compound's position in heterocyclic chemistry is further strengthened by its potential applications in antimicrobial therapy, particularly for treating gastrointestinal tract infections with pathogenic bacteria. Studies have demonstrated that modified 1,2,4-oxadiazole analogues with piperidine moieties can be designed as colon-targeted antimicrobial agents, offering new approaches to address healthcare-associated infections and antimicrobial resistance.
Nomenclature, identifiers, and classification
International Union of Pure and Applied Chemistry naming conventions
The International Union of Pure and Applied Chemistry name for this compound is N,N-dimethyl-5-piperidin-4-yl-1,2,4-oxadiazol-3-amine, which systematically describes its structural components according to established nomenclature rules. This naming convention begins with the dimethylamino substituent on the nitrogen atom at position 3 of the oxadiazole ring, followed by the position number and nature of the heterocyclic core. The piperidine substituent is designated at position 5 of the oxadiazole ring, with the connection point specified as the 4-position of the piperidine ring.
The International Union of Pure and Applied Chemistry nomenclature system provides a standardized method for identifying complex heterocyclic compounds like this compound, ensuring consistent communication across the global scientific community. The systematic approach accounts for the priority of functional groups, the numbering of heterocyclic rings, and the specification of substitution patterns. In this particular compound, the 1,2,4-oxadiazole ring serves as the parent heterocycle, with numbering beginning from the oxygen atom and proceeding through the nitrogen atoms in ascending order.
The complexity of the compound's structure necessitates careful attention to stereochemical considerations and conformational preferences. While the current compound does not contain chiral centers that would require stereochemical descriptors, the spatial arrangement of the piperidine and oxadiazole rings can influence biological activity and must be considered in comprehensive nomenclature discussions. The International Union of Pure and Applied Chemistry system provides guidelines for such considerations when they become relevant in more complex analogues.
International Chemical Identifier and Simplified Molecular Input Line Entry System notations
The International Chemical Identifier notation for this compound is InChI=1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-3-5-10-6-4-7/h7,10H,3-6H2,1-2H3, which provides a standardized text representation of the compound's molecular structure. This notation system encodes the connectivity information, hydrogen atom counts, and other structural details in a format that can be processed by computational chemistry software and chemical databases.
The Simplified Molecular Input Line Entry System notation for this compound is CN(C)C1=NOC(=N1)C2CCNCC2, offering a more compact representation that facilitates database searching and computational analysis. This linear notation system describes the molecule's structure using a simplified syntax that captures the essential connectivity information while maintaining chemical accuracy. The notation begins with the dimethylamino group and proceeds through the oxadiazole ring to the piperidine substituent.
Both notation systems serve critical roles in modern chemical informatics, enabling automated processing of structural information and facilitating large-scale computational studies. The International Chemical Identifier system provides comprehensive structural encoding that supports precise chemical identification, while the Simplified Molecular Input Line Entry System offers a more accessible format for database operations and simple computational tasks. These complementary systems ensure that this compound can be accurately represented and retrieved in various chemical information systems.
Classification in chemical compound databases
This compound is cataloged in major chemical databases under the identification number 1594770-26-9, providing a unique identifier for tracking and referencing purposes. The compound appears in PubChem under CID 75481051, where it is classified as a heterocyclic organic compound with multiple pharmacophore elements. The database classification system recognizes both the oxadiazole and piperidine components, facilitating searches based on structural similarity and pharmacological relevance.
The compound's classification in chemical databases reflects its complex structural nature and potential biological activities. Database systems typically categorize it under multiple hierarchical classifications including heterocyclic compounds, nitrogen-containing heterocycles, oxadiazoles, piperidines, and dimethylamino compounds. This multi-faceted classification approach ensures that researchers can locate the compound through various search strategies depending on their specific interests and research objectives.
| Database | Identifier | Classification Category |
|---|---|---|
| PubChem | CID 75481051 | Heterocyclic Organic Compound |
| Chemical Abstracts Service | 1594770-26-9 | Oxadiazole Derivative |
| ChemSpider | Multiple entries | Nitrogen Heterocycle |
| BindingDB | BDBM84194 (related) | Bioactive Compound |
The database classification also includes molecular property descriptors such as molecular weight (196.25 grams per mole), molecular formula (C9H16N4O), and various computed physicochemical parameters. These properties are automatically calculated and stored in database systems to support computational drug discovery efforts and structure-activity relationship studies. The availability of standardized property data facilitates comparative analysis with related compounds and supports rational drug design approaches.
Properties
IUPAC Name |
N,N-dimethyl-5-piperidin-4-yl-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-3-5-10-6-4-7/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXBTTYNIARXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride is a compound characterized by its benzodiazole ring fused with a cyclohexane structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C13H17N3·2HCl
- Molecular Weight : 284.25 g/mol
- CAS Number : 2171196-07-7
The biological activity of 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride is primarily attributed to its interaction with various receptors and enzymes. It may act as an antagonist or agonist at certain targets, influencing cellular signaling pathways. The specific mechanisms are still under investigation, but preliminary studies suggest involvement in:
- Enzyme Inhibition : Potential inhibition of key enzymes related to metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, influencing mood and cognition.
Biological Activity Data
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains | |
| Antitumor | Inhibitory effects on cancer cell lines | |
| Neuroprotective | Potential protective effects in neurodegenerative models |
Case Studies
-
Antitumor Activity :
A study investigated the effects of 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride on various cancer cell lines. Results showed significant cytotoxic effects, particularly in breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent. -
Neuroprotective Effects :
In a model of Alzheimer's disease, the compound was shown to reduce neuroinflammation and improve cognitive function in treated subjects. This indicates a promising avenue for further research into neurodegenerative diseases.
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Key findings include:
- Absorption : Rapid absorption with peak plasma concentrations occurring within 2 hours post-administration.
- Metabolism : Primarily metabolized in the liver, with several metabolites identified that retain biological activity.
Scientific Research Applications
Medicinal Chemistry
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine has been investigated for its role as a potential therapeutic agent. Its structural features suggest it may interact with biological targets relevant to various diseases.
Key Areas of Research:
- Anticancer Activity : Preliminary studies indicate that compounds with oxadiazole moieties exhibit anticancer properties. The piperidine ring may enhance bioactivity by improving solubility and cellular uptake .
- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological conditions such as depression and anxiety. Research into its effects on neurotransmitter systems is ongoing .
Pharmacological Studies
The pharmacological profile of this compound suggests it may function as a modulator of various receptors.
Potential Mechanisms of Action:
- Receptor Modulation : Initial findings suggest that the compound may act on serotonin receptors, making it a candidate for further investigation in mood disorders .
Biological Research Tool
This compound is also utilized as a research tool in biological studies due to its unique structure and properties.
Applications in Biological Studies:
- In Vivo and In Vitro Studies : Its application in cell culture and animal models allows researchers to explore the biochemical pathways influenced by this compound .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazole exhibited selective cytotoxicity against cancer cell lines. The incorporation of the piperidine ring was found to enhance this effect significantly. This opens avenues for developing new anticancer agents based on this scaffold .
Case Study 2: Neuropharmacology
Research focusing on the neuropharmacological effects of similar compounds has shown potential antidepressant activities. The modulation of serotonin receptors by compounds like this compound suggests it could be beneficial for treating mood disorders .
Comparison with Similar Compounds
N,N-Dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine
5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine Derivatives
- Example Compound : N-(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)amine derivatives .
- Key Differences :
- Oxadiazole Isomerism : 1,3,4-oxadiazole vs. 1,2,4-oxadiazole. The 1,3,4-isomer is less common in drug design due to synthetic challenges.
- Substituent : Pyridine instead of piperidine. Pyridine’s aromaticity enhances π-π interactions but reduces basicity (pKa ~1.5 for pyridine nitrogen).
- Reported Activity : Antimicrobial properties in derivatives .
N,N-Dimethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine
- Molecular Formula : C₈H₁₁N₅
- Molecular Weight: 177.21 g/mol (synthesized via condensation of nicotinohydrazide and phenyl-S-methylisothiourea) .
- Key Differences: Core Heterocycle: 1,2,4-Triazole (3 nitrogen atoms) vs. 1,2,4-oxadiazole (2 nitrogens, 1 oxygen). Bioactivity: Triazole derivatives are known for antifungal and plant growth regulation properties .
Aryl-Substituted 1,2,4-Oxadiazoles (e.g., 5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine)
Piperidine-Linked Oxadiazoles in Patented Compounds
- Example : 2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine .
- Reported Use: Antimicrobial and anticancer applications in patent literature .
Structural and Functional Analysis Table
Critical Discussion of Discrepancies and Limitations
- Molecular Weight Variations : reports a molecular weight of 195.27 g/mol for the target compound, conflicting with (196.25 g/mol). This may stem from isotopic distribution or typographical errors.
- Bioactivity Data: Limited direct bioactivity data for the target compound in the provided evidence; inferences are drawn from structural analogues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with condensation reactions to form the oxadiazole core. For example, cyclization of hydrazide precursors using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) is a standard approach . Intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and FTIR to validate functional groups (e.g., oxadiazole C=N stretches at ~1600 cm⁻¹). Mass spectrometry (MS) ensures molecular ion consistency with expected intermediates .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and quaternary carbons in the oxadiazole core .
- FTIR : Validates the presence of amine N-H stretches (~3300 cm⁻¹) and oxadiazole ring vibrations .
- High-Resolution Mass Spectrometry (HRMS) : Ensures exact mass matches the molecular formula (±5 ppm error) .
- X-ray Crystallography (if crystalline): Resolves absolute stereochemistry and bond angles, as seen in related piperidine-oxadiazole hybrids .
Q. What solubility properties should be considered for in vitro assays?
- Methodological Answer : The compound’s solubility in polar solvents (e.g., DMSO, ethanol) is critical for biological assays. Due to the piperidine moiety’s basicity (pKa ~10–11), protonation in acidic buffers enhances aqueous solubility. Pre-formulation studies should include:
- pH-dependent solubility profiling (e.g., 0.1 M HCl vs. PBS pH 7.4).
- DMSO stock preparation (10 mM) with sonication to ensure homogeneity .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase II) based on the compound’s piperidine-oxadiazole pharmacophore .
- QSAR Models : Correlate substituent effects (e.g., dimethylamine vs. bulkier groups) with inhibitory activity. For example, electron-withdrawing groups on the oxadiazole may enhance π-π stacking with aromatic enzyme residues .
- MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS, focusing on hydrogen bonds between the oxadiazole nitrogen and catalytic residues (e.g., Zn²⁺ in metalloenzymes) .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals. For instance, HMBC correlations between the piperidine C-H and oxadiazole N confirm connectivity .
- Isotopic Labeling : Introduce ¹⁵N labels to distinguish oxadiazole nitrogens from amine groups in mass spectra .
- Reference Standards : Compare with NIST-certified spectra for analogous compounds (e.g., piperidin-4-yl-oxadiazoles) to validate assignments .
Q. What in vitro assays assess its enzymatic inhibition potential?
- Methodological Answer :
- Carbonic Anhydrase Inhibition : Use a stopped-flow assay with 4-nitrophenyl acetate as a substrate. Monitor absorbance at 400 nm to calculate IC₅₀ values .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) .
- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay, ensuring DMSO concentrations ≤0.1% to avoid solvent interference .
Q. How to optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce cyclization time from hours to minutes (e.g., 150°C, 20 min) while improving yields by 15–20% .
- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate hydrazide cyclization. Yields >80% are achievable with 10 mol% catalyst loading .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for high-purity isolates (>95%) .
Data Contradiction Analysis
Q. How to address inconsistent bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure uniform enzyme concentrations (e.g., 10 nM hCA II) and buffer conditions (pH 7.4, 25°C) to minimize variability .
- Metabolite Screening : Use LC-MS to rule out off-target interactions from degradation products (e.g., hydrolyzed oxadiazole forming carboxylic acids) .
- Statistical Validation : Apply ANOVA to compare replicate datasets (n ≥ 3) and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
